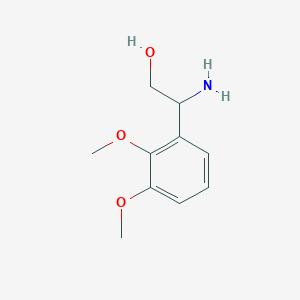
2-Amino-2-(2,3-dimethoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Amino-2-(2,3-diméthoxyphényl)éthanol est un composé organique de formule moléculaire C10H15NO3. Il s'agit d'un dérivé de l'éthanolamine, comportant à la fois un groupe amino et un groupe hydroxyle liés à un cycle benzénique substitué par deux groupes méthoxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Amino-2-(2,3-diméthoxyphényl)éthanol implique généralement les étapes suivantes :
Réaction de condensation : Le produit de départ, le 2,3-diméthoxybenzaldéhyde, subit une réaction de condensation avec le nitrométhane en présence d'une base pour former le 2,3-diméthoxy-β-nitrostyrène.
Méthodes de production industrielle
Pour la production à l'échelle industrielle, le procédé est optimisé afin de garantir un rendement et une pureté élevés. Les conditions réactionnelles sont soigneusement contrôlées, notamment la température, la pression et la concentration des réactifs. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Amino-2-(2,3-diméthoxyphényl)éthanol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe amino peut être réduit pour former une amine primaire.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels par substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde (OH-) ou les amines peuvent être utilisés en milieu basique.
Principaux produits
Oxydation : Formation de 2,3-diméthoxybenzaldéhyde ou de 2,3-diméthoxyacétophénone.
Réduction : Formation de 2-Amino-2-(2,3-diméthoxyphényl)éthane.
Substitution : Formation de dérivés avec divers groupes fonctionnels remplaçant les groupes méthoxy.
Applications De Recherche Scientifique
Le 2-Amino-2-(2,3-diméthoxyphényl)éthanol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigé pour ses effets thérapeutiques potentiels, en particulier dans le développement de médicaments ciblant des récepteurs ou des enzymes spécifiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme composant de base pour divers procédés industriels
5. Mécanisme d'action
Le mécanisme d'action du 2-Amino-2-(2,3-diméthoxyphényl)éthanol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut agir comme un agoniste ou un antagoniste, modulant l'activité de ces cibles. La présence de groupes amino et hydroxyle lui permet de former des liaisons hydrogène et d'interagir avec les sites actifs, influençant les voies biochimiques et les processus cellulaires .
Mécanisme D'action
The mechanism of action of 2-Amino-2-(2,3-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Amino-2-(2,5-diméthoxyphényl)éthanol
- 2-Amino-2-(3,4-diméthoxyphényl)éthanol
- Méthyldopa
Unicité
Le 2-Amino-2-(2,3-diméthoxyphényl)éthanol est unique en raison du positionnement spécifique des groupes méthoxy sur le cycle benzénique, ce qui peut influer sur sa réactivité chimique et son activité biologique. Comparé à ses analogues, il peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes, ce qui en fait un composé précieux pour la recherche et le développement ciblés .
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2-amino-2-(2,3-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-9-5-3-4-7(8(11)6-12)10(9)14-2/h3-5,8,12H,6,11H2,1-2H3 |
Clé InChI |
GMSUFURUEUIACW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


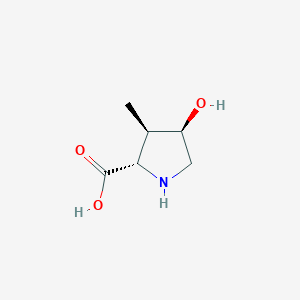
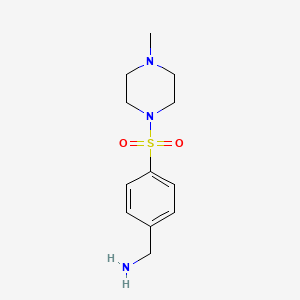

![4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]-](/img/structure/B12117785.png)
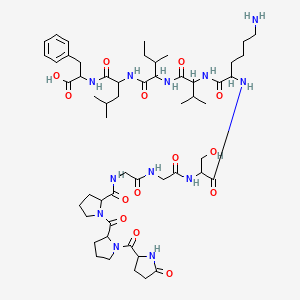

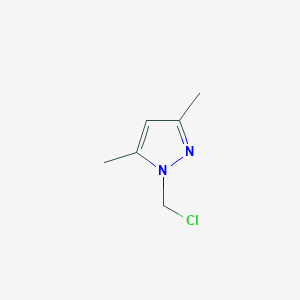

![N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B12117823.png)
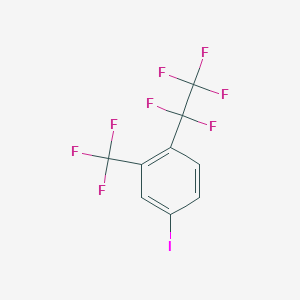

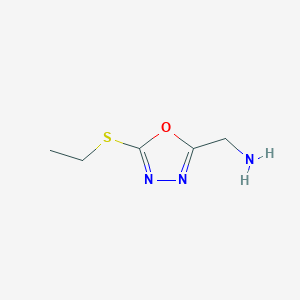
![4-[Ethyl(phenyl)amino]butanoic acid](/img/structure/B12117860.png)
![N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12117861.png)
